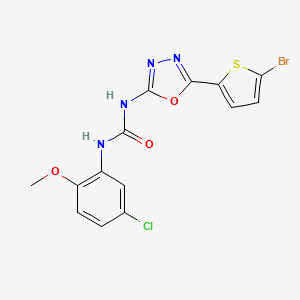
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C14H10BrClN4O3S and its molecular weight is 429.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Structural Features
The compound features a complex structure that integrates various functional groups:
- Bromothiophene : Known for its electron-withdrawing properties.
- Oxadiazole ring : Associated with diverse biological activities.
- Chloro and methoxy substituents : These enhance the compound's pharmacological profile.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrN4O2S |
| Molecular Weight | 363.23 g/mol |
| CAS Number | 1016734-35-2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The chloro and methoxy groups may enhance binding affinity to cellular receptors associated with immune response and inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful.
| Compound Name | Biological Activity |
|---|---|
| 5-(5-Bromothiophen-2-yl)-1,3,4-thiadiazole | Antimicrobial |
| N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-4-benzamide | Anticancer |
| 5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazole | Antiparasitic |
These comparisons highlight how structural variations can influence biological activity.
特性
IUPAC Name |
1-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN4O3S/c1-22-9-3-2-7(16)6-8(9)17-13(21)18-14-20-19-12(23-14)10-4-5-11(15)24-10/h2-6H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYUSUHPKFKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














